4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a piperidinylsulfonyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyridinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a benzamide instead of a thiophene ring.
Pyrrolidine derivatives: These compounds share the piperidine ring but differ in other structural aspects.
Uniqueness
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring with the piperidinylsulfonyl and pyridinylmethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiophene ring can enhance the compound’s electronic properties, making it suitable for applications in organic electronics .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-4-6-17-10-13)15-9-14(12-23-15)24(21,22)19-7-2-1-3-8-19/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZIQOYWPXFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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